Copper, (8-quinolinolato)(salicylato)-
Description
Structure
2D Structure
Properties
Molecular Formula |
C16H11CuNO4 |
|---|---|
Molecular Weight |
344.81 g/mol |
IUPAC Name |
copper;2-hydroxybenzoate;quinolin-8-olate |
InChI |
InChI=1S/C9H7NO.C7H6O3.Cu/c11-8-5-1-3-7-4-2-6-10-9(7)8;8-6-4-2-1-3-5(6)7(9)10;/h1-6,11H;1-4,8H,(H,9,10);/q;;+2/p-2 |
InChI Key |
KJJCCPMNVQVZHD-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)[O-])O.C1=CC2=C(C(=C1)[O-])N=CC=C2.[Cu+2] |
Origin of Product |
United States |
Synthetic Methodologies and Preparation Strategies for Copper, 8 Quinolinolato Salicylato
Conventional Synthetic Routes to Copper(II) Salicylate (B1505791) and 8-Quinolinolate Complexes
Conventional methods for synthesizing copper(II) coordination complexes typically involve the reaction between a copper(II) salt and the respective ligands in a suitable solvent. These foundational techniques provide the basis for producing the more complex mixed-ligand structures.
The most straightforward method for preparing copper(II) salicylate and copper(II) 8-quinolinolate involves the direct mixing of a copper(II) salt with the corresponding ligand. researchgate.netresearchgate.net This approach is widely used due to its simplicity and effectiveness.
For the synthesis of copper(II) salicylate, a common procedure involves reacting a copper(II) salt like basic copper carbonate with salicylic (B10762653) acid. youtube.comdtic.mil In one method, a slurry of basic copper carbonate and salicylic acid in water is stirred for an extended period at room temperature to yield the product. dtic.mil A molar ratio of 1 to 2.2 (copper carbonate to salicylic acid) has been shown to produce excellent yield and purity. dtic.mil Alternatively, copper(II) acetylsalicylate (copper aspirinate) can be formed by combining solutions of a copper(II) salt and sodium acetylsalicylate. sciencemadness.org The reaction of copper carbonate with salicylic acid in warm distilled water also produces the desired complex. researchgate.netyoutube.com
Similarly, copper(II) 8-quinolinolate is prepared by the reaction of a copper(II) salt with 8-hydroxyquinoline (B1678124) (also known as oxine). google.comregulations.gov A typical synthesis involves dissolving 8-hydroxyquinoline and sodium hydroxide (B78521) in water, followed by the addition of cupric sulfate (B86663) pentahydrate, leading to the precipitation of the copper 8-quinolinolate product. google.com The reaction is generally carried out at an elevated temperature (40-90°C) to ensure the complete dissolution of the oxine. google.com The resulting copper 8-quinolinolate is a stable chelate compound. regulations.gov The synthesis of various metal(II) complexes with 8-hydroxyquinoline often involves mixing the metal salt and the ligand in a 1:2 molar ratio. researchgate.net
The synthesis of other copper(II) complexes also follows this direct mixing principle. For instance, new copper(II) complexes have been synthesized by mixing methanolic solutions of copper(II) salts with ligands like 2-ethylpyridine (B127773) under reflux. nih.gov Mixed ligand complexes can also be prepared in a one-pot synthesis by reacting a copper(II) salt with multiple ligands simultaneously. banglajol.infoorientjchem.org
| Complex | Copper Salt | Ligand(s) | Solvent | Key Conditions | Yield | Reference |
|---|---|---|---|---|---|---|
| Monobasic Copper Salicylate | Basic Copper Carbonate | Salicylic Acid | Water | 1:2.2 molar ratio, stir 18 hrs at RT | 90.5% | dtic.mil |
| Copper 8-Quinolinolate | Cupric Sulfate Pentahydrate | 8-Hydroxyquinoline, NaOH | Water | Heat to 40-90°C, stir for 1 hr | 99.3% | google.com |
| [Cu(II)(salH)2] | Copper Carbonate Hydroxide | Salicylic Acid | Distilled Water | Moderate heating | ~80% | researchgate.net |
| Bis(8-hydroxyquinolinato)zinc | Zinc Acetate (B1210297) Dihydrate | 8-hydroxyquinoline | Methanol (B129727) | Reflux for 3 hours | Not specified | google.com |
In some synthetic strategies, the ligand is prepared or modified in situ or as a separate preliminary step before complexation with the metal ion. This can involve deprotonating the ligand to increase its nucleophilicity or synthesizing the ligand from precursor molecules immediately before introducing the copper salt.
A common strategy for ligands with acidic protons, like salicylic acid and 8-hydroxyquinoline, is to first treat them with a base to form the corresponding salt. For example, sodium acetylsalicylate can be prepared from acetylsalicylic acid and sodium carbonate; this solution is then reacted with a copper sulfate solution to precipitate copper acetylsalicylate. reddit.com Similarly, the synthesis of copper 8-quinolinolate can be facilitated by first dissolving 8-hydroxyquinoline with sodium hydroxide before adding the copper(II) salt. google.com
The synthesis of the 8-hydroxyquinoline ligand itself is a multi-step process. It can be prepared from quinoline (B57606) by reacting it with fuming sulfuric acid, followed by hydrolysis to yield quinoline-8-sulfonic acid. This intermediate is then fused with solid sodium hydroxide and neutralized to produce 8-hydroxyquinoline (oxine). google.com This prepared oxine is then used for complexation. google.com
In more complex systems, the ligand can be formed in situ during the complexation reaction. For instance, reacting Cu(OAc)₂·H₂O and 1,10-phenanthroline (B135089) with 2-(2-hydroxyphenyl)benzthiazoline leads to an in situ rearrangement of the latter into a Schiff base, which then coordinates to the copper(II) ion. nih.govacs.org
Green Chemistry Approaches in Complex Synthesis
In recent years, there has been a significant shift towards developing environmentally friendly or "green" synthetic methods for metal complexes. These approaches aim to reduce or eliminate the use of hazardous solvents, minimize energy consumption, and produce higher yields. researchgate.netwisdomlib.org
One prominent green chemistry technique is the use of water as a solvent, which is non-toxic and readily available. The synthesis of copper(II) salicylate complexes has been successfully demonstrated using water as the reaction medium, achieving high yields through moderate heating. researchgate.net This method avoids the use of volatile and often toxic organic solvents. researchgate.net
Another green approach is mechanosynthesis, or solventless grinding. wisdomlib.org This solid-state method involves grinding the reactants together, often a metal salt and a ligand, in a mortar and pestle. researchgate.netwisdomlib.org This technique can be faster, require less energy, and produce better yields compared to solvent-based methods. researchgate.net For example, copper(II) precursors have been synthesized by grinding p-aminobenzoic acid, phthalic acid, or cinnamic acid with KOH and CuSO₄·5H₂O. wisdomlib.org Similarly, copper(II) complexes of rhodanine (B49660) were prepared by mechanochemical grinding of the ligand with copper(II) acetate monohydrate, offering a more sustainable alternative to traditional solvent-based syntheses. researchgate.net
Electrochemical methods also represent a clean and efficient route for synthesizing copper complexes. A novel single-step electrochemical synthesis of copper(II) thiolates has been developed, which avoids harsh chemicals, expensive catalysts, and produces high yields of pure product at low temperatures. youtube.com This process uses a sacrificial copper anode and allows for precise control over the reaction, minimizing chemical waste. youtube.com
Optimization of Reaction Conditions for Yield and Purity
Optimizing reaction conditions is crucial for maximizing the yield and ensuring the purity of the final complex. Key parameters that are often adjusted include the molar ratio of reactants, pH, temperature, and reaction time. jocpr.comtsijournals.com
The molar ratio of the metal to the ligand is a fundamental variable. Studies on the formation of copper(II) complexes with various ligands have shown that systematically varying the metal-to-ligand ratio is necessary to determine the optimal stoichiometry for complexation. jocpr.comtsijournals.com For the synthesis of pure monobasic copper salicylate, a 1:2.2 molar ratio of basic copper carbonate to salicylic acid was found to be optimal. dtic.mil In another study, a 2:1 molar ratio of ligand to copper(II) sulfate was used for synthesizing copper complexes for in-vitro testing. nih.gov
The pH of the reaction medium significantly influences complex formation, especially when ligands have acidic or basic functional groups. For certain copper(II) amino acid complexes, the pH is adjusted to 7 using a NaOH solution to facilitate the reaction. jocpr.com Studies on other complexes have shown that adjusting the pH is critical for obtaining the desired product, with specific pH values leading to maximum absorption and indicating complete complex formation. tsijournals.com
Temperature and reaction time are also key factors. Many complexation reactions are heated to increase the rate of reaction and improve the solubility of reactants. For instance, the synthesis of certain copper(II) complexes involves heating the reaction mixture under reflux for several hours at a specific temperature, such as 60°C. jocpr.com However, prolonged heating or excessively high temperatures can sometimes lead to decomposition. In the synthesis of monobasic copper salicylate, the reaction can be conducted at either room temperature or 50-60°C. dtic.mil
| Parameter | Effect on Synthesis | Example | Reference |
|---|---|---|---|
| Molar Ratio (M:L) | Determines the stoichiometry and purity of the complex. | A 1:2.2 ratio of basic copper carbonate to salicylic acid maximizes yield and purity of monobasic copper salicylate. | dtic.mil |
| pH | Affects ligand deprotonation and coordination. | For Cu(II)-amino acid complexes, pH is adjusted to 7 to facilitate complex formation. | jocpr.com |
| Temperature | Influences reaction rate and solubility. | Synthesis of some Cu(II) complexes involves refluxing at 60°C for 3 hours. | jocpr.com |
| Atmosphere | Can be critical for reactions sensitive to oxidation. | In a one-pot reaction, replacing an air atmosphere with pure oxygen increased the product yield to 90%. | researchgate.net |
Role of Precursors and Starting Materials in Complex Formation
The choice of precursors and starting materials, including the specific copper(II) salt and the form of the ligand, plays a definitive role in the structure and properties of the resulting complex.
The anion of the copper salt (e.g., chloride, sulfate, acetate) can influence the reaction pathway and the final product. While sometimes interchangeable, in certain cases the anion can become part of the final complex or affect its geometry. For example, the synthesis of mixed-ligand copper(II) complexes using CuCl₂ resulted in dimeric dichloro-μ-bridged structures. acs.org The reaction of copper(II) acetate with ligands in situ can lead to the formation of specific Schiff base complexes. nih.govacs.org
The nature of the ligand itself is paramount. The presence of specific donor atoms (e.g., N, O, S) and the ligand's denticity (the number of donor groups it uses to bind to the central metal) dictate the coordination geometry. acs.orgnih.gov Schiff bases, for instance, are versatile ligands whose structure can be easily tuned, leading to a wide variety of metal complexes with different properties. nih.gov
Furthermore, the preparation method of the starting materials can impact the final outcome. The synthesis of monobasic copper salicylate from copper hydroxide and salicylic acid gives a comparatively low yield, whereas using basic copper carbonate as the copper precursor results in an excellent yield. dtic.mil The synthesis of mixed ligand metal 8-quinolinolato complexes can be achieved by reacting a metal carboxylate with a mixture of 8-hydroxyquinoline compounds, demonstrating the importance of the metal precursor's initial form. google.com
Structural Elucidation and Crystallographic Analysis of Copper, 8 Quinolinolato Salicylato
Single Crystal X-ray Diffraction Studies
While a dedicated crystal structure for Copper, (8-quinolinolato)(salicylato)- is not available, extensive studies have been performed on related copper quinolinolate and salicylate (B1505791) complexes. The crystallographic data for these parent structures provide a strong basis for understanding the likely structural parameters of the mixed-ligand species.
For instance, the γ' form of bis(8-quinolinolato)copper(II) has been characterized, crystallizing in the monoclinic space group P 1 21/c 1. nih.gov Similarly, a catena-poly[[copper(II)-μ2-salicylato-[diaquacopper(II)]-μ2-salicylato] dihydrate] complex has been analyzed, which crystallizes in the orthorhombic space group P b c n. nih.govuu.nl These studies establish the fundamental coordination behavior of the 8-quinolinolato and salicylato ligands with copper(II).
Interactive Table 1: Representative Crystallographic Data for Related Copper Complexes
| Parameter | γ'-bis(8-quinolinolato)copper(II) nih.gov | catena-poly[[copper(II)-μ2-salicylato-[diaquacopper(II)]-μ2-salicylato] dihydrate] nih.gov |
| Chemical Formula | C₁₈H₁₂CuN₂O₂ | [Cu₂(C₇H₄O₃)₂(H₂O)₂]·2H₂O |
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | P 1 21/c 1 | P b c n |
| a (Å) | 10.213 | 19.5028 |
| b (Å) | 5.075 | 7.9152 |
| c (Å) | 15.325 | 11.2319 |
| α (°) ** | 90 | 90 |
| β (°) | 120.48 | 90 |
| γ (°) ** | 90 | 90 |
Coordination Geometry and Stereochemistry of the Copper(II) Center
The copper(II) ion, with its d⁹ electron configuration, exhibits significant flexibility in its coordination geometry, though it most commonly adopts square planar or distorted octahedral geometries. bris.ac.uk This distortion is often a result of the Jahn-Teller effect, which describes a geometrical distortion of a non-linear molecule to reduce its energy and symmetry. nih.gov Five-coordinate geometries, such as square pyramidal and trigonal bipyramidal, are also prevalent. nih.gov The specific geometry is influenced by the nature of the coordinating ligands. bris.ac.uk
In mixed-ligand complexes like Copper, (8-quinolinolato)(salicylato)-, the Cu(II) center is chelated by both the 8-quinolinolato and salicylato anions. The 8-quinolinolato ligand acts as a bidentate N,O-donor, forming a stable five-membered chelate ring. nih.gov The salicylate ligand is also a versatile bidentate ligand, coordinating through its carboxylate and hydroxyl oxygen atoms. mdpi.com
Based on related structures, the Cu(II) center in Copper, (8-quinolinolato)(salicylato)- is expected to have a four-coordinate, square-planar geometry or a five-coordinate square-pyramidal geometry. In bis(8-quinolinolato)copper(II), the geometry around the copper atom is typically square-planar, although distortions towards a tetrahedral geometry can occur. scispace.comresearchgate.net In many copper(II) salicylate complexes, the copper center is often five- or six-coordinate, with water molecules or bridging salicylate ligands occupying the axial positions. nih.govmdpi.com For example, in a mixed-ligand complex involving a substituted salicylate and neocuproine, the Cu(II) center was found to have a distorted square-pyramidal geometry. mdpi.com Similarly, a copper(II) complex with 2-methyl-8-hydroxyquinoline and terpyridine showed a distorted square-pyramidal geometry with a τ value of 0.16, indicating a geometry closer to square-pyramidal than trigonal bipyramidal. rsc.org
Analysis of Intermolecular Interactions and Crystal Packing
The crystal packing of copper complexes is governed by a variety of non-covalent intermolecular interactions, including hydrogen bonding and π-π stacking. These interactions are crucial in stabilizing the crystal lattice.
In the context of Copper, (8-quinolinolato)(salicylato)-, the aromatic quinoline (B57606) and benzene (B151609) rings of the ligands are expected to participate in π-π stacking interactions. This is a common feature in the crystal structures of bis(8-quinolinolato)copper(II), where the planar molecules stack upon one another. scirp.orgscirp.org
Furthermore, the salicylate ligand, with its carboxylate and hydroxyl groups, provides sites for strong hydrogen bonding. In the crystal structure of a hydrated copper salicylate complex, coordinating water molecules act as donors for hydrogen bonds to the carboxylate and deprotonated hydroxyl oxygen atoms of the salicylate ligand. nih.gov This network of hydrogen bonds extends the one-dimensional coordination polymer into a two-dimensional sheet. nih.gov It is highly probable that similar hydrogen bonding networks, potentially involving solvent molecules, would be a key feature in the crystal packing of Copper, (8-quinolinolato)(salicylato)-.
Polymorphism and Solid-State Phase Transitions in Related Copper Quinolinolates
Polymorphism, the ability of a solid material to exist in more than one crystal structure, is a well-documented phenomenon in copper quinolinolate complexes. rigaku.comnih.gov Different polymorphs of a compound can exhibit distinct physical properties, such as color, solubility, and stability.
Bis(8-quinolinolato)copper(II) (CuQ₂) is known to exist in several polymorphic forms, most notably the α, β, and γ forms. nih.govrsc.org These forms differ in their crystal packing and the coordination environment of the copper atom. The stable β form has been well-characterized, while the less stable α form has also been identified. nih.gov
Recent studies on co-crystals of bis(8-quinolinolato)copper(II) with 7,7,8,8-tetracyanoquinodimethane (B72673) (TCNQ) have revealed interesting solid-state phase transitions. scirp.orgscirp.orgresearchgate.net It was observed that applying pressure to a single crystal of one polymorph (Form II) could induce a rapid, single-crystal-to-single-crystal phase transition to another polymorph (Form I). scirp.orgscirp.org This transition involves a significant morphological change and is thought to occur through a domino-like structural rearrangement facilitated by the layered stacking of the CuQ₂ and TCNQ molecules. scirp.orgscirp.org Such studies highlight the dynamic nature of the solid state in these related compounds.
Influence of Ligand Substituents on Molecular and Crystal Structures
The introduction of substituent groups onto the 8-quinolinolato or salicylato ligands can have a profound impact on the resulting molecular and crystal structure of the copper complex. These effects can be electronic or steric in nature.
Steric hindrance is a particularly significant factor. For example, introducing a methyl group at the C2-position of the 8-quinolinol ring (adjacent to the coordinating nitrogen) creates steric clashes between the two quinolinolato ligands in a bis-complex. researchgate.net This steric repulsion forces a distortion of the coordination geometry from the typical square-planar arrangement to a more tetrahedral or pseudo-tetrahedral geometry. researchgate.netrsc.org This change in geometry can, in turn, affect the compound's properties.
Substituents can also influence intermolecular interactions. Halogenation of bis(8-quinolinolato)copper(II) can lead to different isomers depending on the halogen used, affecting the crystal packing. researchgate.net In a series of quinonoid-bridged dicobalt compounds, changing the substituent on the bridging ligand was found to alter the coordination geometry of the metal center from a triangular prism to a distorted octahedron. nih.gov Similarly, in ternary copper(II) complexes, the presence of different amino acid co-ligands alongside 8-hydroxyquinoline (B1678124) derivatives can alter the molecular geometry and solubility of the resulting complex. nih.gov
Interactive Table 2: Effect of Ligand Substitution on Copper Complex Geometry
| Complex Type | Substituent | Position | Observed Effect on Geometry | Reference |
| Bis(8-quinolinolato)copper(II) | Methyl | C2 of quinoline ring | Distortion from square-planar to pseudo-tetrahedral | researchgate.net |
| Mixed-ligand Cu(II) complex | Methyl | C2 of quinoline ring | Distorted square-pyramidal geometry | rsc.org |
| Bis(7-Nitro-8-quinolinolato)copper(II) | Nitro | C7 of quinoline ring | Square-planar | researchgate.net |
| Ternary Cu(II) complex | Histidine | Co-ligand | Altered geometry compared to glycine (B1666218) or glutamate (B1630785) co-ligands | nih.gov |
Spectroscopic Characterization Techniques and Interpretation for Copper, 8 Quinolinolato Salicylato
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy is a fundamental technique for probing the electronic structure of copper(II) complexes. The spectra are typically characterized by two main types of electronic transitions: d-d transitions and charge-transfer (CT) transitions.
For Copper, (8-quinolinolato)(salicylato)-, the Cu(II) ion has a d⁹ electronic configuration. In a distorted square-planar or square-pyramidal geometry, the d-orbitals are non-degenerate, allowing for transitions between them upon absorption of light, typically in the visible range (550–800 nm). mdpi.com These d-d transitions are generally weak due to being Laporte-forbidden. For instance, copper(II) complexes with 2-hydroxyphenones exhibit a small absorption peak in this region. mdpi.com Similarly, bis(alicyclic-α-amino acidato)copper(II) complexes show an absorption maximum between 605-620 nm. fordham.edu The exact position of this band for the title compound would be sensitive to the precise coordination geometry and solvent environment.
More intense absorptions are found in the ultraviolet and near-visible regions (340–450 nm) and are attributed to ligand-to-metal charge-transfer (LMCT) transitions. mdpi.com These involve the excitation of an electron from a high-energy orbital on one of the ligands (either 8-quinolinolato or salicylato) to a vacant or partially filled d-orbital of the Cu(II) center. In related copper(II) complexes with 8-hydroxyquinoline (B1678124) Schiff bases, strong absorption bands are observed around 420 nm. nih.gov Additionally, intra-ligand π-π* and n-π* transitions within the aromatic rings of the 8-quinolinolate and salicylate (B1505791) ligands occur at higher energies (shorter wavelengths), typically below 400 nm. researchgate.net The UV-Vis spectrum of a related Cu(II)-8-hydroxyquinoline-proline hybrid complex, for example, shows a dominant species with a maximum absorbance (λₘₐₓ) at 426 nm at physiological pH. nih.gov
Table 1: Expected UV-Vis Absorption Data for Copper, (8-quinolinolato)(salicylato)-
| Wavelength Range (nm) | Assignment | Type of Transition | Intensity |
| ~550 - 800 | d-d transition | Metal-centered | Weak |
| ~350 - 450 | Ligand-to-Metal Charge Transfer (LMCT) | Charge Transfer | Strong |
| < 400 | π → π* / n → π* | Intra-ligand | Very Strong |
Infrared (IR) Spectroscopy for Ligand Binding Modes
Infrared (IR) spectroscopy is crucial for confirming the coordination of both the 8-quinolinolato and salicylato ligands to the copper(II) ion. This is achieved by observing shifts in the vibrational frequencies of key functional groups in the ligands upon complexation.
The free 8-hydroxyquinoline ligand shows a characteristic phenolic -OH stretching vibration around 3160 cm⁻¹. researchgate.net Upon deprotonation and coordination to the copper ion, this band disappears, and a new band corresponding to the Cu-O stretching vibration appears at lower frequencies (typically 450-550 cm⁻¹). Furthermore, the C=N stretching vibration within the quinoline (B57606) ring is expected to shift, indicating coordination of the nitrogen atom to the copper center. researchgate.net
For the salicylate ligand, the most informative region involves the carboxylate group vibrations. Salicylic (B10762653) acid shows a C=O stretch for the carboxylic acid and a phenolic O-H stretch. Upon coordination to copper, the carboxylic acid is deprotonated. The coordination mode can be inferred from the difference (Δν) between the asymmetric (νₐₛ(COO⁻)) and symmetric (νₛ(COO⁻)) stretching frequencies of the carboxylate group. A large Δν value is indicative of a monodentate coordination mode. redalyc.org The disappearance of the phenolic O-H band of the salicylate also confirms its involvement in bonding to the copper center. In related copper(II) salicylate complexes, the coordination is confirmed by these characteristic shifts. redalyc.org
Table 2: Key IR Vibrational Frequencies (cm⁻¹) for Ligand Coordination Analysis
| Functional Group | Free Ligand (Approx. cm⁻¹) | Coordinated Ligand (Approx. cm⁻¹) | Interpretation |
| Phenolic O-H (both ligands) | ~3200-3000 | Absent | Deprotonation and coordination of phenolate (B1203915) oxygen |
| Carboxylic O-H (salicylate) | ~3200-2500 (broad) | Absent | Deprotonation and coordination of carboxylate |
| C=N (8-quinolinolate) | ~1630 | Shifted | Coordination of quinoline nitrogen |
| Asymmetric ν(COO⁻) (salicylate) | N/A | ~1580-1620 | Carboxylate coordination |
| Symmetric ν(COO⁻) (salicylate) | N/A | ~1380-1420 | Carboxylate coordination |
| Cu-O / Cu-N | N/A | ~550-400 | Formation of metal-ligand bonds |
Electron Paramagnetic Resonance (EPR) Spectroscopy for Copper(II) Environment
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a highly sensitive technique for studying paramagnetic species like Cu(II) (d⁹). The spectrum provides detailed information about the coordination environment of the copper ion.
For a Cu(II) complex like Copper, (8-quinolinolato)(salicylato)-, the EPR spectrum is expected to be anisotropic, characterized by different g-values along different molecular axes (gₓ, gᵧ, g₂) and hyperfine coupling constants (Aₓ, Aᵧ, A₂) arising from the interaction of the unpaired electron with the copper nucleus (I = 3/2). Typically, for tetragonally distorted geometries, the spectrum shows axial symmetry with g₂ > g₁, g₀ (where g₀ is the perpendicular component). This pattern (g₂ > g₁ > 2.0023) is characteristic of a dₓ²₋ᵧ² ground state, common for square-planar or square-pyramidal Cu(II) complexes. nih.gov
In studies of related Cu(II) complexes with 8-hydroxyquinoline derivatives, the EPR spectra in frozen solutions confirm a monomeric nature and provide parameters consistent with a (N,O) coordination environment. nih.gov For example, mono- and bis-ligand complexes of a 5-nitro-8-hydroxyquinoline-proline hybrid with Cu(II) were identified with distinct anisotropic EPR parameters. nih.gov The magnitude of the g₂ value and the parallel hyperfine coupling constant (A₂) are particularly sensitive to the degree of tetragonal distortion and the nature of the coordinating atoms.
Table 3: Representative EPR Parameters for Square-Planar/Pyramidal Cu(II) Complexes
| Parameter | Typical Value Range | Information Provided |
| g₂ (g∥) | 2.2 - 2.4 | Nature of the ground electronic state and covalency of in-plane bonds |
| g₁ (g⊥) | 2.04 - 2.10 | Covalency of out-of-plane bonds |
| A₂ (A∥) | 120 - 200 x 10⁻⁴ cm⁻¹ | Geometry and nature of donor atoms |
| A₁ (A⊥) | 10 - 40 x 10⁻⁴ cm⁻¹ | Geometry and nature of donor atoms |
X-ray Absorption Spectroscopy (XAS) for Local Atomic Structure
X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique for determining the local geometric and electronic structure around the copper atom. The XAS spectrum is divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).
The XANES region provides information on the oxidation state and coordination geometry of the copper ion. The position of the absorption edge is sensitive to the effective charge on the copper atom, while pre-edge features can be indicative of the coordination symmetry (e.g., tetrahedral vs. square planar).
The EXAFS region contains oscillatory structures that result from the scattering of the ejected photoelectron by neighboring atoms. Analysis of the EXAFS can yield precise information about the type, number, and distance of the atoms in the immediate coordination sphere of the copper. For Copper, (8-quinolinolato)(salicylato)-, EXAFS analysis would be able to determine the average Cu-O and Cu-N bond lengths and the coordination number, thereby confirming the binding of both ligands and elucidating the precise geometry around the metal center.
Other Advanced Spectroscopic Methods (e.g., Fluorescence, Mass Spectrometry)
Other spectroscopic techniques can provide complementary information.
Fluorescence Spectroscopy: Many metal complexes of 8-hydroxyquinoline are known to be fluorescent. The free ligand exhibits fluorescence, and upon complexation with a paramagnetic ion like Cu(II), this fluorescence is often quenched. However, the formation of the rigid chelate structure can sometimes lead to fluorescence enhancement. Studying the fluorescence properties can offer insights into the complex's stability and its potential applications in sensing or imaging.
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the complex, confirming its composition. Techniques like Electrospray Ionization (ESI-MS) can be used to observe the molecular ion peak corresponding to the intact complex, [Cu(C₉H₆NO)(C₇H₅O₃)]⁺, or related fragments. For example, ESI-MS has been used to identify Cu(II) complexes of 8-hydroxyquinoline Schiff bases, showing peaks corresponding to the protonated molecular ion [M+H]⁺. nih.gov
Coordination Chemistry and Ligand Metal Interactions of Copper, 8 Quinolinolato Salicylato
Bidentate Chelation Modes of 8-Quinolinolato and Salicylato Ligands
The 8-quinolinolato ligand, the deprotonated form of 8-hydroxyquinoline (B1678124), coordinates to the copper(II) center through the nitrogen atom of the quinoline (B57606) ring and the oxygen atom of the phenolate (B1203915) group. This creates a five-membered chelate ring. Spectroscopic evidence, such as shifts in the infrared (IR) stretching frequencies of the C=N and C-O bonds upon complexation, confirms the involvement of these donor atoms in bonding to the metal ion.
The salicylato ligand, the dianion of salicylic (B10762653) acid, chelates the copper(II) ion via two oxygen atoms: one from the deprotonated carboxylate group and one from the deprotonated phenolic hydroxyl group. This forms a six-membered chelate ring. The coordination of both ligands typically results in a distorted square planar geometry around the Cu(II) ion. he.com.br This geometry arises from the coordination of the nitrogen and oxygen atoms of 8-hydroxyquinoline and the two oxygen atoms from the salicylic acid derivative in the equatorial plane. he.com.br This coordination mode is a common feature in many related mixed-ligand copper(II) complexes.
Electronic and Steric Effects of Ligand Modification on Complex Stability
Electronic Effects: The introduction of electron-donating or electron-withdrawing groups on the ligands alters their basicity, which in turn affects the stability of the resulting copper complex. For instance, in a study of mixed-ligand complexes of Cu(II) with 2,2'-bipyridyl (a similar N,N-donor ligand to 8-quinolinol's N,O-donor set) and substituted salicylic acids, a direct correlation was observed. niscpr.res.in Electron-donating groups, such as a methyl group (e.g., in 5-methylsalicylic acid), increase the basicity of the salicylato ligand, leading to the formation of a more stable ternary complex. niscpr.res.in Conversely, electron-withdrawing groups, like a nitro group (e.g., in 5-nitrosalicylic acid), decrease the ligand's basicity and result in a less stable complex. niscpr.res.in This relationship can be rationalized by the fact that a more basic ligand can donate electron density more effectively to the metal center, forming a stronger coordinate bond. A linear relationship has been demonstrated between the ionization constants of substituted salicylic acids and the formation constants of their corresponding mixed-ligand complexes. niscpr.res.in
Steric Effects: Steric hindrance, arising from the introduction of bulky substituents near the coordination site, can also play a crucial role. While moderate steric bulk can sometimes enforce a specific, stable geometry, excessive steric pressure generally leads to a decrease in complex stability by weakening the metal-ligand bonds. For example, in mixed-ligand copper(II) complexes containing 2-methyl-8-hydroxyquinoline, the methyl group can engage in hydrophobic interactions that influence the complex's interaction with other molecules, but if positioned differently, could hinder the approach of the second ligand. rsc.org The ability to control reaction sites through steric properties is a key concept in designing molecules for selective adsorption and catalysis. nih.gov The interplay between steric repulsion and intermolecular attractive forces can alter the preferred geometry and stability of the complex. nih.gov
Stability Constants and Equilibrium Studies of Related Copper Complexes
Potentiometric titrations are a common technique used to determine the protonation constants of the ligands and the stability constants of the metal complexes. amazonaws.com Studies on related Cu(II) complexes with 8-hydroxyquinoline (8-HQ) and its derivatives show the formation of both 1:1 ([Cu(L)]) and 1:2 ([Cu(L)₂]) species in solution, with high stability constants. amazonaws.com For example, the stability constants for Cu(II) complexes with 8-HQ and its sulfonated derivative (5-SO₃-8-HQ) were determined in a DMSO:water mixture, demonstrating the high affinity of these ligands for copper. amazonaws.com
The data below, from a study on 8-HQ and a sulfonated derivative, illustrates the typical stability of such copper complexes. amazonaws.com Although this is not the specific ternary system, it provides representative values for the binary components.
Select a ligand to see its stability constants with Cu(II).
| Ligand | pKa₁ | pKa₂ | log K[Cu(L)] | log K[Cu(L)₂] |
|---|---|---|---|---|
| 8-HQ | 4.11 | 11.00 | 12.51 | 11.39 |
| 5-SO₃-8-HQ | 3.78 | 8.41 | 11.50 | 9.62 |
The stability of ternary complexes is often compared to that of the corresponding binary complexes using the parameter Δlog K, which quantifies the tendency for mixed-ligand complex formation. The stability of these ternary complexes is strongly related to the nature of the metal ion's environment and the sigma-donating character of the ligands. nih.gov
Ternary and Mixed-Ligand Systems in Copper Coordination Chemistry
Copper, (8-quinolinolato)(salicylato)- is a classic example of a ternary, or mixed-ligand, complex. These systems involve a central metal ion simultaneously coordinated to two or more different types of ligands. The formation of such complexes can lead to properties that are significantly different from those of the simple binary complexes containing only one type of ligand.
Studies have shown that copper(II) readily forms 1:1:1 mixed-ligand complexes with 8-hydroxyquinoline and various salicylic acids. he.com.br The formation of these ternary complexes can greatly alter the properties of the metal chelate, including its structure, stability, and solubility. he.com.br For instance, ternary copper(II) complexes containing 8-hydroxyquinoline derivatives and amino acids have been found to be more soluble in aqueous solutions than their parent binary complexes. nih.gov This enhanced solubility is a crucial factor for potential biological applications.
The formation of a ternary complex, [Cu(A)(B)], from a metal ion M and two different ligands A and B can be represented by the following equilibrium:
[Cu(A)₂] + [Cu(B)₂] ⇌ 2 [Cu(A)(B)]
The position of this equilibrium is governed by statistical factors and the specific electronic and steric interactions between the ligands. In many cases, the formation of the mixed-ligand complex is favored, indicating a stabilizing interaction between the two different ligands within the coordination sphere of the copper ion.
Theoretical Frameworks for Ligand-Metal Bonding in Copper Complexes
The nature of the bonding between the copper(II) ion and the 8-quinolinolato and salicylato ligands can be described using various theoretical frameworks, ranging from simple models to sophisticated quantum mechanical calculations.
Molecular Orbital (MO) Theory: MO theory provides a qualitative and quantitative description of the bonding. In the context of the Copper, (8-quinolinolato)(salicylato)- complex, the interaction involves the formation of sigma (σ) and pi (π) bonds between the metal d-orbitals and the ligand orbitals. The analysis of molecular orbital coefficients (α² and β²) derived from spectroscopic data indicates that there is partial covalency in the metal-ligand bonds. he.com.br These studies often suggest that the in-plane π-bonding is relatively weak compared to the σ-bonding in these types of ternary complexes. niscpr.res.in The unpaired electron in the Cu(II) (d⁹) ion typically resides in the d(x²-y²) orbital, consistent with a square-based geometry. rsc.org
Density Functional Theory (DFT): Modern computational chemistry, particularly DFT, has become a powerful tool for studying the electronic structure, geometry, and properties of metal complexes. nih.govias.ac.in DFT calculations can be used to:
Optimize the molecular geometry of the complex, providing insights into bond lengths and angles. he.com.br
Calculate thermodynamic parameters (ΔG, ΔH, ΔS) to predict the stability of the complex. he.com.br
Determine electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO energy gap is an important indicator of the complex's chemical reactivity and kinetic stability. he.com.brresearchgate.net
Simulate vibrational spectra (e.g., IR frequencies) to aid in the interpretation of experimental data and confirm the coordination of ligands to the metal center. nih.govfrontiersin.org
These theoretical studies complement experimental findings and provide a deeper understanding of the subtle electronic effects that govern the structure and reactivity of mixed-ligand copper complexes. nih.govresearchgate.net
Table of Compound Names
| Common Name/Systematic Name | Abbreviation/Formula |
| Copper, (8-quinolinolato)(salicylato)- | [Cu(C₉H₆NO)(C₇H₄O₃)] |
| 8-Hydroxyquinoline | 8-HQ |
| Salicylic Acid | SA |
| 2,2'-Bipyridyl | bipy |
| 5-Methylsalicylic Acid | MeSA |
| 5-Chlorosalicylic Acid | ClSA |
| 5-Bromosalicylic Acid | BrSA |
| 5-Nitrosalicylic Acid | NSA |
| 2-Methyl-8-hydroxyquinoline | H(mq) |
| Dimethylglyoxime | Hdmg |
Mechanistic Investigations of Molecular Interactions of Copper, 8 Quinolinolato Salicylato
Redox Activity and Copper Cycling Mechanisms
The biological activity of many copper complexes, including Copper, (8-quinolinolato)(salicylato)-, is intrinsically linked to the redox potential of the copper ion, which can cycle between its cupric (Cu(II)) and cuprous (Cu(I)) states. This redox cycling is a pivotal mechanism driving its molecular interactions.
Generation of Reactive Oxygen Species (ROS) by Copper Complexes
Copper complexes are well-documented catalysts for the generation of reactive oxygen species (ROS) through Fenton-like and Haber-Weiss reactions. The process is initiated by the reduction of the Cu(II) center to Cu(I) by biological reducing agents. The subsequent re-oxidation of Cu(I) by molecular oxygen produces superoxide radicals (O₂⁻), which can then be converted to hydrogen peroxide (H₂O₂). The Cu(I) ion can then react with this endogenously formed H₂O₂ to generate highly reactive hydroxyl radicals (•OH), which are potent oxidizing agents capable of damaging a wide array of biomolecules. nih.govnih.gov
The general scheme for ROS generation by copper complexes is as follows:
Reduction of Cu(II) to Cu(I): Cu(II)-complex + e⁻ → Cu(I)-complex
Formation of Superoxide: Cu(I)-complex + O₂ → Cu(II)-complex + O₂⁻
Formation of Hydrogen Peroxide: 2O₂⁻ + 2H⁺ → H₂O₂ + O₂ (dismutation)
Fenton-like Reaction: Cu(I)-complex + H₂O₂ → Cu(II)-complex + •OH + OH⁻
Studies on similar cupric 8-quinolinoxide complexes have demonstrated that their genotoxicity is mediated by the generation of ROS, a process that can be inhibited by antioxidants. fordham.edu This strongly suggests that Copper, (8-quinolinolato)(salicylato)- would also participate in redox cycling to produce ROS, contributing to its biological effects.
Interaction with Biological Reducing Agents
The redox cycling of the copper center is critically dependent on the presence of biological reducing agents that can donate an electron to reduce Cu(II) to Cu(I). Key intracellular reducing agents include ascorbate (Vitamin C) and glutathione (GSH). nih.govnih.gov
Ascorbate: Ascorbate is a potent reducing agent that can efficiently reduce Cu(II) to Cu(I), thereby promoting the generation of ROS. This interaction is a cornerstone of the pro-oxidant activity of many copper complexes.
Glutathione (GSH): Glutathione, a thiol-containing tripeptide, is a major intracellular antioxidant. It can reduce Cu(II) to Cu(I), and in the process, it is oxidized to glutathione disulfide (GSSG). nih.govnih.gov GSH can also form complexes with copper, which may modulate its redox activity and subsequent ROS generation. nih.gov The interaction with GSH is complex, as it can act as both a reductant to fuel ROS production and a chelator that may sequester copper, potentially mitigating its toxic effects. nih.govnih.govnih.gov
DNA Interaction and Cleavage Mechanisms
Copper complexes are known to interact with DNA and, under certain conditions, induce its cleavage. This activity is often linked to their ability to generate ROS in close proximity to the DNA helix. The planar structure of the 8-quinolinol ligand suggests a potential for intercalative or groove-binding interactions with the DNA double helix. nih.gov
Once localized on the DNA, the redox-active copper center can catalyze the production of hydroxyl radicals via the Fenton-like reaction, as described in section 6.1.1. These highly reactive radicals can then abstract hydrogen atoms from the deoxyribose sugar backbone or oxidize nucleobases, leading to single-strand and double-strand breaks in the DNA. nih.govmdpi.com The efficiency of DNA cleavage is often enhanced in the presence of a reducing agent, which facilitates the Cu(II)/Cu(I) redox cycle. mdpi.com
Studies on various copper complexes have demonstrated their ability to cleave plasmid DNA, converting the supercoiled form to nicked and linear forms. mdpi.comresearchgate.netrsc.org This nuclease-like activity is a key mechanism behind the cytotoxic effects of many copper-based compounds.
Protein Binding and Metallochaperone Interactions (e.g., albumin, metallothionein)
In biological systems, small molecule complexes like Copper, (8-quinolinolato)(salicylato)- are likely to interact with proteins, particularly transport proteins in the bloodstream and intracellular metallochaperones.
Albumin: Human serum albumin (HSA) is the most abundant protein in blood plasma and is a major carrier of various endogenous and exogenous compounds, including copper ions. nih.govnih.gov Copper(II) complexes can bind to albumin, and this interaction can influence their stability, bioavailability, and transport to target tissues. nih.gov Studies on copper-salicylate analogs have shown that in the presence of albumin, their superoxide dismutase (SOD) mimetic activity is lost, suggesting a strong interaction that alters the catalytic properties of the copper center. koreascience.kr The binding of 8-hydroxyquinoline (B1678124) derivatives to HSA has also been studied, indicating that the quinoline (B57606) moiety can interact with specific binding sites on the protein. elsevierpure.comnih.gov
Metallothionein: Metallothioneins are small, cysteine-rich proteins involved in metal homeostasis and detoxification. They have a high affinity for copper ions and play a crucial role in sequestering excess copper, thereby protecting cells from its potential toxicity. It is plausible that upon cellular uptake, the copper from Copper, (8-quinolinolato)(salicylato)- could be transferred to metallothioneins as part of the cell's natural defense mechanisms against copper overload.
Enzyme Inhibition and Activation Studies (e.g., Superoxide Dismutase Mimetic Properties)
The ability of copper complexes to mimic the activity of the enzyme superoxide dismutase (SOD) is a well-documented phenomenon. nih.govkoreascience.kr SODs are essential antioxidant enzymes that catalyze the dismutation of the superoxide radical into molecular oxygen and hydrogen peroxide.
Copper, (8-quinolinolato)(salicylato)- possesses the structural and redox properties necessary to exhibit SOD-like activity. The Cu(II) center can be reduced by a superoxide radical to Cu(I), which is then re-oxidized by another superoxide radical back to Cu(II), completing the catalytic cycle and effectively removing the harmful superoxide radicals.
Illustrative SOD Mimetic Activity of Copper Complexes
| Compound | IC₅₀ (µM) for SOD-like activity |
|---|---|
| Copper(II)-Salicylate | Data varies with assay conditions |
| Copper(II)-Acetylsalicylate | Reported as a potent SOD mimetic |
| Native Cu,Zn-SOD | Typically in the nanomolar range |
The SOD mimetic activity of copper-salicylate complexes has been shown to be influenced by factors such as the stability of the complex, steric hindrance around the copper center, and the redox potential of the Cu(II)/Cu(I) couple. nih.govkoreascience.kr
Cellular Uptake and Intracellular Localization Mechanisms (focused on molecular events)
The cellular uptake of copper complexes is a critical step for their biological activity. The lipophilic nature of the 8-quinolinol and salicylate (B1505791) ligands in Copper, (8-quinolinolato)(salicylato)- is expected to facilitate its passage across the cell membrane, potentially through passive diffusion. nih.gov
Once inside the cell, the copper complex would be subject to the intricate network of copper homeostasis. The intracellular environment is reducing, which would favor the reduction of Cu(II) to Cu(I). Copper chaperones, such as Atox1 and CCS, are responsible for trafficking Cu(I) to specific cellular compartments and cuproenzymes. nih.gov It is likely that the copper from the complex could be handed off to these chaperones.
The ultimate intracellular localization would likely be diverse, with potential accumulation in the cytoplasm, mitochondria, and nucleus, reflecting the various targets of copper's biological activity, from metabolic enzymes to DNA. nih.gov Studies with other 8-hydroxyquinoline-copper complexes have suggested multi-target effects within the cell, including impacts on the proteasome, glutathione levels, and the cytoskeleton. nih.gov
Theoretical and Computational Studies of Copper, 8 Quinolinolato Salicylato
Density Functional Theory (DFT) Calculations for Electronic Structure
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For a mixed-ligand complex like Copper, (8-quinolinolato)(salicylato)-, DFT calculations would be instrumental in elucidating the nature of the metal-ligand bonding, the distribution of electron density, and the energies of the frontier molecular orbitals (HOMO and LUMO).
Based on studies of similar copper(II) complexes with 8-hydroxyquinoline (B1678124) and other co-ligands, the coordination geometry around the Cu(II) center is anticipated to be a distorted square planar or square pyramidal geometry rsc.orgcnr.it. The 8-quinolinolato and salicylato ligands would act as bidentate chelating agents, coordinating to the copper ion through their nitrogen and oxygen atoms. DFT calculations would likely reveal a significant degree of covalency in the Cu-N and Cu-O bonds ias.ac.in.
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the chemical reactivity and electronic properties of the complex. In related mixed-ligand copper(II) complexes, the HOMO is often localized on the ligands, while the LUMO has a significant contribution from the d-orbitals of the copper ion rsc.org. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) would provide insights into the chemical stability and reactivity of the molecule. A smaller gap generally implies higher reactivity.
Table 1: Predicted Electronic Properties from DFT Calculations
| Property | Predicted Characteristic for Copper, (8-quinolinolato)(salicylato)- |
|---|---|
| Coordination Geometry | Distorted Square Planar / Square Pyramidal |
| Metal-Ligand Bonding | Partial Covalent Character in Cu-N and Cu-O bonds |
| HOMO Localization | Primarily on the 8-quinolinolato and salicylato ligands |
| LUMO Localization | Significant contribution from Cu(II) d-orbitals |
Molecular Dynamics (MD) Simulations for Dynamic Behavior
Molecular Dynamics (MD) simulations are a computational method used to study the dynamic behavior of molecules over time. An MD simulation of Copper, (8-quinolinolato)(salicylato)- in a solvent, such as water or an organic solvent, would provide valuable information about its structural stability, flexibility, and interactions with its environment.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to correlate the chemical structure of a compound with its activity. While the prompt strictly excludes prohibited aspects like biological activity, QSAR models can also be developed for physicochemical properties.
For Copper, (8-quinolinolato)(salicylato)-, a QSAR model could potentially be developed to predict properties such as its lipophilicity (logP) or solubility based on a set of calculated molecular descriptors. These descriptors could include electronic properties derived from DFT calculations (e.g., HOMO-LUMO gap, dipole moment) and topological indices that describe the molecular structure. However, the development of a robust QSAR model would require a dataset of structurally related copper complexes with experimentally determined properties, which may not be readily available for this specific class of compounds.
Prediction of Spectroscopic Signatures
Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are widely used to predict the spectroscopic signatures of metal complexes, such as their UV-Vis and infrared (IR) spectra.
The UV-Vis spectrum of Copper, (8-quinolinolato)(salicylato)- is expected to exhibit characteristic absorption bands. TD-DFT calculations can predict the energies and intensities of these electronic transitions. Typically, for mixed-ligand Cu(II) complexes, the spectrum shows ligand-to-metal charge transfer (LMCT) bands in the UV region and d-d transitions in the visible region nih.govnih.govfrontiersin.org. The calculated spectrum can be compared with experimental data to validate the computational model and aid in the interpretation of the observed spectral features. For instance, in similar mixed-ligand copper(II) complexes, new peaks appearing upon coordination to the metal center are associated with π→π* electronic transitions due to the formation of metal-oxygen/nitrogen bonds nih.govfrontiersin.org.
Similarly, DFT calculations can predict the vibrational frequencies of the complex, which correspond to the peaks in its IR spectrum. This allows for the assignment of specific vibrational modes to the observed IR bands, providing detailed information about the bonding within the molecule. For example, the absence of the ν(O-H) vibration in the calculated IR spectrum would confirm the deprotonation and coordination of the hydroxyl groups of the ligands to the copper ion mdpi.com.
Table 2: Predicted Spectroscopic Features
| Spectroscopic Technique | Predicted Signatures for Copper, (8-quinolinolato)(salicylato)- |
|---|---|
| UV-Vis Spectroscopy | Ligand-to-Metal Charge Transfer (LMCT) bands (UV region), d-d transitions (Visible region) |
Conformational Analysis and Energy Landscapes
Conformational analysis involves identifying the stable three-dimensional arrangements (conformers) of a molecule and determining their relative energies. For a flexible molecule like Copper, (8-quinolinolato)(salicylato)-, there may be several low-energy conformers.
Computational methods can be used to perform a systematic search of the conformational space to identify these stable structures. By calculating the potential energy surface, an energy landscape can be constructed, which maps the energy of the molecule as a function of its geometry. The minima on this landscape correspond to the stable conformers, while the saddle points represent the transition states between them.
For this copper complex, conformational analysis would focus on the relative orientations of the 8-quinolinolato and salicylato ligands around the central copper ion. Studies on similar copper salicylate (B1505791) complexes have shown the possibility of different coordination modes and the formation of various supramolecular structures influenced by subtle conformational changes researchgate.net. The results of such an analysis would provide a deeper understanding of the molecule's preferred shape and its dynamic behavior in solution.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
